molecular formula C6H6N6 B13105620 4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile

Katalognummer: B13105620
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: YRMVPRWWMJYFJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is a nitrogen-rich heterocyclic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple amino and cyano groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile can be synthesized through a multi-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate under ultrasound irradiation . This method offers several advantages, including shorter reaction times, excellent yields, and a simple workup procedure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of ultrasound irradiation can be replaced with other energy-efficient methods such as microwave-assisted synthesis to further enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

    Condensation Reactions: The cyano groups can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Cyclization: Catalysts like acids or bases can facilitate the cyclization process.

    Condensation: Aldehydes or ketones in the presence of a catalyst such as piperidine can be used for condensation reactions.

Major Products Formed

    Substituted Pyridazines: Products formed from nucleophilic substitution reactions.

    Spiro Compounds: Cyclization reactions can lead to the formation of spiro compounds.

    Imines: Condensation reactions with aldehydes or ketones result in imine formation.

Wissenschaftliche Forschungsanwendungen

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-diamino-2,5-dihydropyridazine-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and cyano groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways and molecular targets depend on the specific derivatives and their applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is unique due to its combination of amino and cyano groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in synthetic chemistry.

Eigenschaften

Molekularformel

C6H6N6

Molekulargewicht

162.15 g/mol

IUPAC-Name

3,5-diamino-1,4-dihydropyridazine-4,6-dicarbonitrile

InChI

InChI=1S/C6H6N6/c7-1-3-5(9)4(2-8)11-12-6(3)10/h3,11H,9H2,(H2,10,12)

InChI-Schlüssel

YRMVPRWWMJYFJW-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1C(=C(NN=C1N)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.